Difloxacin hydrochloride
CAS No.: 91296-86-5
Cat. No.: VC21346100
Molecular Formula: C21H20ClF2N3O3
Molecular Weight: 435.8 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 91296-86-5 |
---|---|
Molecular Formula | C21H20ClF2N3O3 |
Molecular Weight | 435.8 g/mol |
IUPAC Name | 6-fluoro-1-(4-fluorophenyl)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;hydrochloride |
Standard InChI | InChI=1S/C21H19F2N3O3.ClH/c1-24-6-8-25(9-7-24)19-11-18-15(10-17(19)23)20(27)16(21(28)29)12-26(18)14-4-2-13(22)3-5-14;/h2-5,10-12H,6-9H2,1H3,(H,28,29);1H |
Standard InChI Key | JFMGBGLSDVIOHL-UHFFFAOYSA-N |
SMILES | CN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=CC=C(C=C4)F)F.Cl |
Canonical SMILES | CN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=CC=C(C=C4)F)F.Cl |
Appearance | White to Light Yellow Powder |
Chemical Properties and Structure
Chemical Identity and Nomenclature
Difloxacin hydrochloride is the hydrochloride salt of difloxacin. Its complete chemical name is 6-fluoro-1-(4-fluorophenyl)-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride . The compound is also known by several synonyms, including Difloxacin HCl, Difluoxacin hydrochloride, and Difloxacin Hydrochloride Salt . Its parent compound is difloxacin (CID 56206) .
Physical and Chemical Properties
Difloxacin hydrochloride possesses specific physical and chemical properties that influence its stability, solubility, and bioavailability. The following table summarizes its key characteristics:
Property | Value |
---|---|
CAS Number | 91296-86-5 |
Molecular Formula | C21H20ClF2N3O3 |
Molecular Weight | 435.85 g/mol |
Physical Appearance | Off-White to Pale Yellow Solid |
Solubility | Freely soluble in aqueous solution |
Parent Compound | Difloxacin (CID 56206) |
These properties contribute to the compound's pharmacological behavior and influence its formulation for veterinary applications .
Structural Features and Characteristics
The molecular structure of difloxacin hydrochloride features several important functional groups:
-
A fluorine atom at position 6 of the quinolone ring
-
A p-fluorophenyl group at position 1
-
A methylpiperazine group at position 7
-
A carboxylic acid group at position 3
These structural elements are critical for the compound's antimicrobial activity, particularly its ability to interact with bacterial DNA gyrase and topoisomerase IV enzymes . The presence of the p-fluorophenyl group distinguishes difloxacin from other fluoroquinolones and may contribute to its specific antimicrobial spectrum and pharmacokinetic properties .
Mechanism of Action
Primary Targets and Molecular Interactions
Like other fluoroquinolones, difloxacin hydrochloride exerts its antimicrobial effects through inhibition of bacterial DNA synthesis. The compound binds to and inhibits two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV . These enzymes are responsible for controlling the topological state of DNA during replication and transcription processes.
By interfering with these enzymes, difloxacin hydrochloride prevents the unwinding of double-stranded DNA, which is necessary for bacterial replication. This inhibition blocks the formation of single-stranded DNA, ultimately halting bacterial DNA synthesis and leading to cell death . The compound's dual targeting of both DNA gyrase and topoisomerase IV may contribute to its broad-spectrum activity and reduced likelihood of resistance development.
Bactericidal Activity Profile
Antimicrobial Spectrum and Activity
Minimum Inhibitory Concentrations
The antimicrobial potency of difloxacin hydrochloride varies depending on the target organism. The following table presents the minimum inhibitory concentration (MIC) ranges for difloxacin hydrochloride against anaerobic bacteria:
Bacterial Species | MIC Range (μg/ml) |
---|---|
Bacteroides fragilis | ≤0.125 - 8 |
Fusobacterium species | ≤0.125 - 8 |
Actinomyces species | ≤0.125 - 8 |
These MIC values indicate that difloxacin hydrochloride demonstrates good activity against important anaerobic pathogens, with MICs generally in the susceptible range .
Efficacy in Experimental Models
Experimental studies using animal models have demonstrated the efficacy of difloxacin hydrochloride in treating bacterial infections. In a rat intra-abdominal abscess model, the compound successfully eliminated Escherichia coli and Bacteroides fragilis infections when administered at a dose of 40 mg/kg three times per day . This finding supports the potential utility of difloxacin hydrochloride in treating mixed aerobic-anaerobic infections, which are common in certain clinical scenarios.
Clinical Applications and Therapeutic Uses
Veterinary Applications
Difloxacin hydrochloride is primarily used in veterinary medicine, with a focus on treating bacterial infections in companion animals, particularly dogs . Its commercial form is marketed under the brand name Dicural in the United States . The compound's broad-spectrum activity makes it suitable for treating:
-
Respiratory tract infections
-
Urinary tract infections
-
Skin and soft tissue infections
-
Gastrointestinal infections
These applications leverage the compound's activity against both Gram-positive and Gram-negative pathogens commonly associated with these conditions in animals.
Pharmacokinetics and Pharmacodynamics
Absorption, Distribution, Metabolism, and Excretion
While specific pharmacokinetic data for difloxacin hydrochloride is limited in the available search results, general properties can be inferred from its chemical structure and class characteristics. As a fluoroquinolone, it likely demonstrates:
-
Good absorption following oral administration
-
Extensive tissue distribution
-
Metabolism primarily through hepatic pathways
-
Excretion through both renal and biliary routes
The compound's free solubility in aqueous solutions suggests favorable absorption properties, which would contribute to good bioavailability after oral administration .
Pharmacodynamic Characteristics
The antimicrobial activity of difloxacin hydrochloride is concentration-dependent, which is typical of fluoroquinolone antibiotics . This pharmacodynamic property has important implications for dosing strategies, suggesting that higher doses administered less frequently may be more effective than lower doses administered more frequently.
Regulatory Status and Market Presence
Approval History and Current Status
Difloxacin was first approved for use in 1998, primarily for veterinary applications . As a fluoroquinolone antibiotic, its approval and use would be subject to regulations governing antimicrobial agents used in veterinary medicine, including considerations related to antimicrobial resistance.
The compound is available commercially under the brand name Dicural for veterinary use in the United States . Its regulatory status may vary in different jurisdictions, with specific approvals and indications potentially differing based on local regulatory requirements and veterinary medical practices.
Manufacturing and Quality Standards
As a pharmaceutical compound used in veterinary medicine, difloxacin hydrochloride would be subject to manufacturing and quality control standards specified by regulatory authorities such as the FDA in the United States and similar agencies in other countries. These standards would encompass:
-
Good Manufacturing Practices (GMP)
-
Quality control specifications for purity and potency
-
Stability testing requirements
-
Package and labeling regulations
Adherence to these standards ensures that commercial preparations of difloxacin hydrochloride meet appropriate quality and safety specifications for veterinary use.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume